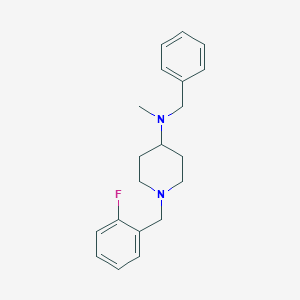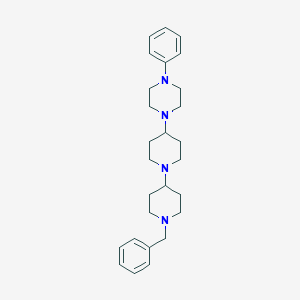![molecular formula C18H19ClN2O4S B247622 2-(4-CHLOROPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B247622.png)
2-(4-CHLOROPHENOXY)-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone is a synthetic organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group and a phenylsulfonyl piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone typically involves the following steps:
Formation of 4-Chlorophenoxyacetyl Chloride: This intermediate is prepared by reacting 4-chlorophenol with acetyl chloride in the presence of a base such as pyridine.
Nucleophilic Substitution: The 4-chlorophenoxyacetyl chloride is then reacted with 4-(phenylsulfonyl)piperazine in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with proteins, potentially inhibiting their function. The compound may also interfere with cellular pathways by binding to receptors or enzymes, leading to altered cellular responses.
Comparación Con Compuestos Similares
4-Chlorophenoxyacetic Acid: A related compound with herbicidal properties.
2-Methyl-4-chlorophenoxyacetic Acid (MCPA): Another phenoxy compound used as a herbicide.
Uniqueness: 2-(4-Chlorophenoxy)-1-[4-(Phenylsulfonyl)piperazino]-1-ethanone is unique due to the presence of both the chlorophenoxy and phenylsulfonyl piperazine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C18H19ClN2O4S |
|---|---|
Peso molecular |
394.9 g/mol |
Nombre IUPAC |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone |
InChI |
InChI=1S/C18H19ClN2O4S/c19-15-6-8-16(9-7-15)25-14-18(22)20-10-12-21(13-11-20)26(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Clave InChI |
UZKJSQCXBLTZFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247542.png)
![1'-[(2,3-DIMETHOXYPHENYL)METHYL]-4-METHYL-1,4'-BIPIPERIDINE](/img/structure/B247543.png)


![1-[1-(2-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247547.png)
![1-Phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247548.png)
![2-(biphenyl-4-yloxy)-1-{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247558.png)
![2-(biphenyl-4-yloxy)-1-{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247562.png)
![2-(biphenyl-4-yloxy)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B247563.png)
![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)
![Biphenyl-4-yl{4-[(3-methoxyphenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B247569.png)

